2-Chloro-3,4-dimethoxypyridine hydrochloride chemical properties
2-Chloro-3,4-dimethoxypyridine hydrochloride chemical properties
An In-depth Technical Guide to 2-Chloro-3,4-dimethoxypyridine Hydrochloride
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-3,4-dimethoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Properties
2-Chloro-3,4-dimethoxypyridine hydrochloride is a pyridine derivative used primarily as a building block in the synthesis of proton pump inhibitors.
Table 1: Physicochemical Properties of 2-Chloro-3,4-dimethoxypyridine Hydrochloride
| Property | Value | References |
| Molecular Formula | C₈H₁₀ClNO₂·HCl (or C₈H₁₁Cl₂NO₂) | [1][2][3][4] |
| Molecular Weight | 224.08 g/mol | [1][2][3][4] |
| CAS Number | 72830-09-2 | [1][2][3][4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 150-158 °C (with decomposition) | [1][2][6][7] |
| Solubility | Soluble in water | [1] |
| Purity | ≥98.0% | [1] |
Table 2: Spectroscopic Data for 2-Chloro-3,4-dimethoxypyridine Hydrochloride
| Spectrum Type | Data | Reference |
| ¹H NMR | (CDCl₃, 400 MHz): δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H) | [7] |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride is well-documented, with primary routes starting from either maltol or 2-hydroxymethyl-3,4-dimethoxypyridine. It serves as a crucial intermediate in the production of the anti-ulcer drug pantoprazole.[1][8][9]
Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine
This method involves the chlorination of the corresponding hydroxymethylpyridine.[6][7]
Experimental Protocol:
-
Add 41g of 2-methylol-3,4-dimethoxy-pyridine to 100g of dichloromethane in a reaction flask and stir to dissolve.[7]
-
Cool the solution to 0-5 °C and slowly add 30g of thionyl chloride dropwise.[7]
-
After the addition, warm the mixture to 10-15 °C and maintain for 2 hours.[7]
-
Evaporate the dichloromethane under reduced pressure.[7]
-
Add 90g of anhydrous ethanol to the residue and cool to 0 °C.[7]
-
Collect the resulting solid by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[7]
Synthesis from Maltol
A more complex, multi-step synthesis route utilizes maltol as the starting material. This process involves a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step.[8][9]
Experimental Protocol (Embodiment 1 from Patent CN102304083A):
-
Step 1: Methylation of Maltol: Add 31.5g of maltol to a 20g sodium hydroxide aqueous solution. After stirring and cooling to 0°C, slowly add 63g of dimethyl phosphate dropwise, maintaining the temperature at 2°C. Continue stirring for 3 hours, then pour the mixture into a 5% sodium hydroxide solution, extract with dichloromethane, wash, dry, and distill to obtain 3-methoxy-2-methyl-4H-pyran-4-one.[9]
-
Step 2: Ammonification: Add 13.2g of the product from Step 1 to 360ml of concentrated ammonia water and stir at 40°C for 3 hours. Evaporate the water under reduced pressure, cool the residue to precipitate crystals, filter, and recrystallize from acetone to yield 3-methoxy-2-methyl-4(1H)-pyridone.[9]
-
Subsequent steps outlined in the patent include chlorination, oxidation, methoxylation, hydroxymethylation, and a final chlorination to yield the target compound.
Applications in Drug Development
The primary application of 2-Chloro-3,4-dimethoxypyridine hydrochloride is its role as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][9]
Visualization of Synthesis Pathway
The following diagram illustrates the multi-step synthesis of 2-Chloro-3,4-dimethoxypyridine hydrochloride starting from maltol, highlighting its eventual use in the synthesis of Pantoprazole.
Caption: Synthetic route from Maltol to the target compound and its application.
Safety and Handling
2-Chloro-3,4-dimethoxypyridine hydrochloride is classified as a hazardous substance.
Table 3: Hazard and Safety Information
| Category | Information | References |
| Signal Word | Danger | [2][10][11] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [2][11][12][13] |
| Precautionary Statements | P260, P261, P270, P273, P280, P301+P317, P302+P352, P305+P354+P338, P391, P501 | [10][12][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [5][10][11][12] |
| Storage | Store in a cool (10°C - 25°C), dry, and well-ventilated area in a tightly closed container. | [5][10] |
It is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use all recommended personal protective equipment to avoid contact, inhalation, and ingestion.[5][10] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[5][10]
References
- 1. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]
- 2. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]
- 3. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 9. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. biosynth.com [biosynth.com]
- 11. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
